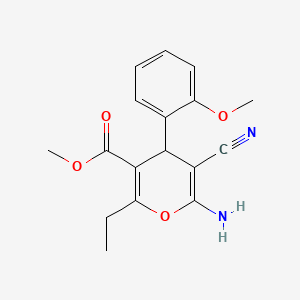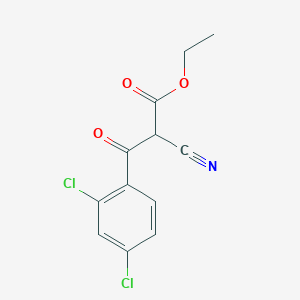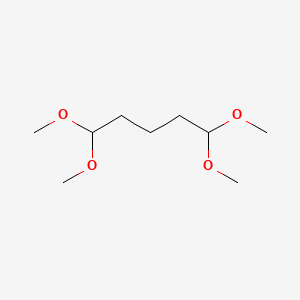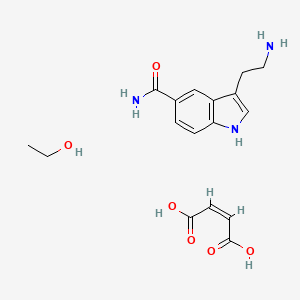![molecular formula C17H17N3O2 B13824761 N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide is a compound that belongs to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and optoelectronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This method, however, has a low total yield due to its multistage process. Alternative methods include the use of nitroalkenes, N,N-dimethylglyoxylamide, or cross-coupling reactions .
Industrial Production Methods
Industrial production of imidazo[1,5-a]pyridine derivatives often involves multicomponent reactions, which allow for the synthesis of a wide range of products in a single synthetic stage with high yields . This approach avoids the complex sequence of multistage syntheses, making it more practical for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mecanismo De Acción
The mechanism of action of N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,5-a]pyridine derivatives are known to act as π-accepting carbene ligands, which can influence various biochemical pathways . These interactions can lead to the modulation of cellular processes, making the compound valuable for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide include:
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
3-bromoimidazo[1,2-a]pyridines: Compounds with varied medicinal applications.
Uniqueness
This compound stands out due to its unique chemical structure, which allows for versatile applications in different fields. Its ability to act as a π-accepting carbene ligand further enhances its potential for therapeutic and industrial uses .
Propiedades
Fórmula molecular |
C17H17N3O2 |
|---|---|
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
N-(2-imidazo[1,5-a]pyridin-3-ylethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H17N3O2/c21-17(13-22-15-7-2-1-3-8-15)18-10-9-16-19-12-14-6-4-5-11-20(14)16/h1-8,11-12H,9-10,13H2,(H,18,21) |
Clave InChI |
OIUONVYFDQRZHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NCCC2=NC=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


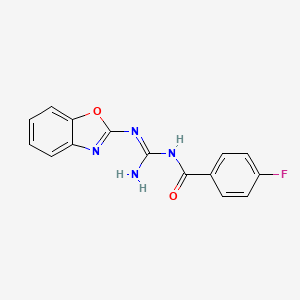
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
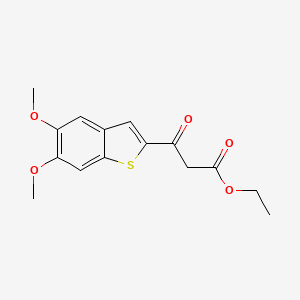

![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)
